Cas no 91902-97-5 (Ethyl Naphthalen-2-yl Carbonate)

Ethyl Naphthalen-2-yl Carbonate is a specialized organic compound featuring a naphthalene core esterified with an ethyl carbonate group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex aromatic systems or functionalized naphthalene derivatives. Its carbonate moiety offers versatility in nucleophilic substitution or transesterification reactions, while the naphthalene backbone provides stability and aromatic character. The compound is typically employed in pharmaceutical, agrochemical, or materials science research, where precise functionalization of polycyclic frameworks is required. Handling requires standard precautions for aromatic esters, including protection from moisture and strong bases to prevent premature hydrolysis.
Ethyl Naphthalen-2-yl Carbonate structure
91902-97-5 structure
Product Name:Ethyl Naphthalen-2-yl Carbonate
CAS No:91902-97-5
MF:C13H12O3
MW:216.2326
MDL:MFCD00021605
CID:4659705
PubChem ID:3578871
Update Time:2025-05-19

Ethyl Naphthalen-2-yl Carbonate Chemical and Physical Properties

Names and Identifiers

    • Ethyl Naphthalen-2-yl Carbonate
    • Carbonic acid ethyl(2-naphthyl) ester
    • Carbonic acid, ethyl 2-naphthalenyl ester
    • Carbonic acid ethyl ester naphthalen-2-yl ester
    • A12938
    • AS-64841
    • 91902-97-5
    • AKOS037645923
    • MDL: MFCD00021605
    • Inchi: 1S/C13H12O3/c1-2-15-13(14)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
    • InChI Key: VMRNKKFNOFXEMB-UHFFFAOYSA-N
    • SMILES: O(C(=O)OC([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]

Computed Properties

  • Exact Mass: 216.078644241g/mol
  • Monoisotopic Mass: 216.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5

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Additional information on Ethyl Naphthalen-2-yl Carbonate

Ethyl Naphthalen-2-yl Carbonate (CAS No. 91902-97-5): A Comprehensive Overview

Ethyl Naphthalen-2-yl Carbonate, identified by its CAS number 91902-97-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a naphthalene core substituted with an ethyl carbonate group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural uniqueness of Ethyl Naphthalen-2-yl Carbonate makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The chemical structure of Ethyl Naphthalen-2-yl Carbonate consists of a naphthalene ring system with a carbon atom at the 2-position esterified with an ethyl group. This configuration imparts specific electronic and steric properties to the molecule, making it useful in various chemical transformations. The ester group, in particular, is a key functional moiety that can undergo further modifications, such as hydrolysis or transesterification, to yield different derivatives. These derivatives can then be explored for their pharmacological properties.

In recent years, there has been a growing interest in the use of naphthalene derivatives as building blocks in medicinal chemistry. The aromatic nature of the naphthalene ring provides a stable scaffold that can be functionalized to create molecules with desired biological activities. Ethyl Naphthalen-2-yl Carbonate, with its unique substitution pattern, has been studied for its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have been particularly interested in its role in developing compounds that target neurological disorders and cancer.

One of the most compelling aspects of Ethyl Naphthalen-2-yl Carbonate is its utility in the synthesis of biologically active molecules. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in disease pathways. The ethyl carbonate group provides a handle for further chemical manipulation, allowing researchers to fine-tune the properties of the resulting compounds. This flexibility has made Ethyl Naphthalen-2-yl Carbonate a popular choice for medicinal chemists seeking to develop new drug candidates.

The synthesis of Ethyl Naphthalen-2-yl Carbonate typically involves the reaction of 2-naphthol with ethyl chloroformate under controlled conditions. This reaction proceeds via an esterification mechanism, where the hydroxyl group of 2-naphthol reacts with ethyl chloroformate to form the desired product. The process requires careful optimization to ensure high yields and purity, which are crucial for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production methods for Ethyl Naphthalen-2-yl Carbonate, making it more accessible for research purposes.

Recent research has also explored the use of Ethyl Naphthalen-2-yl Carbonate in polymer chemistry. Its aromatic structure and ester functionality make it a suitable candidate for incorporating into polymer matrices, enhancing their thermal stability and mechanical properties. These modifications have potential applications in high-performance materials used in aerospace and automotive industries. Additionally, the compound's ability to undergo cross-linking reactions has been exploited to create novel hydrogels with applications in drug delivery systems.

The pharmacological potential of Ethyl Naphthalen-2-yl Carbonate has not gone unnoticed by researchers studying neurological disorders. Preliminary studies suggest that certain derivatives of this compound may interact with specific receptors or enzymes involved in conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully understand these interactions, the findings are promising and warrant further investigation. The ability to modify the naphthalene core and ester group allows for the creation of a diverse array of compounds that can be screened for their therapeutic efficacy.

In conclusion, Ethyl Naphthalen-2-yl Carbonate (CAS No. 91902-97-5) is a multifaceted compound with significant applications across multiple fields of chemistry and biology. Its unique structure and functional groups make it a valuable intermediate for synthesizing complex molecules, particularly those with potential pharmaceutical uses. The growing body of research on this compound highlights its importance as a building block for developing new drugs and advanced materials. As synthetic methodologies continue to evolve, it is likely that Ethyl Naphthalen-2-yl Carbonate will play an even greater role in scientific innovation.

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